2-(4-Hydroxyphenoxy)propanoic acid
Overview
Description
2-(4-Hydroxyphenoxy)propanoic acid is a polyphenol metabolite detected in biological fluids . This compound belongs to the class of organic compounds known as phenylpropanoic acids . These are compounds with a structure containing a benzene ring conjugated to a propanoic acid . It is an intermediate in the synthesis of enantiomerically pure aryloxyphenoxypropionic acid-type herbicides .
Synthesis Analysis
2-(4-Hydroxyphenoxy)propanoic acid can be synthesized by joining 2-(4-hydroxyphenoxy) ethyl propionate in a 10% NaOH solution and stirring at normal temperature for 3 hours . Under ice-water bath cooling, 2mol/L hydrochloric acid is dripped, and the reaction solution is stirred for 1 hour until the pH reaches 1 . The reaction solution is then extracted with ethyl acetate, and the extraction liquid is filtered through dried over mgso . The filtrate is concentrated with Rotary Evaporators to obtain the crude product .
Molecular Structure Analysis
The molecular formula of 2-(4-Hydroxyphenoxy)propanoic acid is C9H10O4 . The molecular weight is 182.17 g/mol . The IUPAC name is 2-(4-hydroxyphenoxy)propanoic acid . The InChI is InChI=1S/C9H10O4/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6,10H,1H3,(H,11,12) . The Canonical SMILES is CC(C(=O)O)OC1=CC=C(C=C1)O .
Chemical Reactions Analysis
2-(4-Hydroxyphenoxy)propanoic acid is an intermediate in the synthesis of enantiomerically pure aryloxyphenoxypropionic acid-type herbicides . It can be used as a ligand to prepare triorganotin (IV) complexes of biological importance .
Physical And Chemical Properties Analysis
The molecular weight of 2-(4-Hydroxyphenoxy)propanoic acid is 182.17 g/mol . The XLogP3 is 1.3 . The Hydrogen Bond Donor Count is 2 , and the Hydrogen Bond Acceptor Count is 4 . The Rotatable Bond Count is 3 . The Exact Mass is 182.05790880 g/mol , and the Monoisotopic Mass is also 182.05790880 g/mol . The Topological Polar Surface Area is 66.8 Ų , and the Heavy Atom Count is 13 .
Scientific Research Applications
Summary of the Application
R-2-(4-Hydroxyphenoxy)propionic acid (R-HPPA) is a key intermediate of the enantiomerically pure phenoxypropionic acid herbicides . It can be biosynthesized through selective introduction of a hydroxyl group into the substrate R-2-phenoxypropionic acid (R-PPA) at the C-4 position, facilitated by microorganisms with hydroxylases .
Methods of Application or Experimental Procedures
An efficient high-throughput screening method for improved R-HPPA biosynthesis through microbial hydroxylation was developed . The concentration of R-HPPA can be quantified according to the absorbance of the colored compound at a suitable wavelength of 570 nm .
Results or Outcomes
After optimization of the assay conditions, the high-throughput screening method was successfully used in identification of Beauveria bassiana mutants with enhanced R-HPPA biosynthesis capacity . A positive mutant C-7 with high tolerance to 20 g/L R-PPA was rapidly selected from 1920 mutants .
2. Synthesis of Aryloxyphenoxypropionate (APP) Herbicide
Summary of the Application
R-2-(4-Hydroxyphenoxy)propionic acid (R-HPPA) is a pivotal intermediate for the synthesis of aryloxyphenoxypropionate (APP) herbicide .
Methods of Application or Experimental Procedures
A convenient and safe 96-well microplate assay method with sodium nitrite (NaNO2) as chromogenic reagent was proposed and optimized . With the aid of this method, screening for microorganisms with C-4-specific hydroxylation activity of R-PPA was conducted .
Results or Outcomes
23 strains among 3744 single colonies isolated from various samples exhibited the hydroxylation activity . Among these strains, the highest bioconversion rate was achieved by Penicillium oxalicum A5 and Aspergillus versicolor A12, respectively .
3. Preparation of Triorganotin (IV) Complexes
Summary of the Application
2-(4-Hydroxyphenoxy)propanoic acid can be used as a ligand to prepare triorganotin (IV) complexes . These complexes have biological importance .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The outcomes of this application are not detailed in the source .
4. Cosmetic Formulations
Summary of the Application
2-(4-Hydroxyphenoxy)propanoic Acid is a component in a cosmetic formulation including fatty acids, which has skin-lightening properties . It is also used in another cosmetic formulation, which gives rise to the reduction of signs of skin aging, wrinkles and UV damaged skin when applied topically .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The outcomes of this application are not detailed in the source .
5. Preparation of Co (II) Based Chiral Coordination Polymers
Summary of the Application
2-(4-Hydroxyphenoxy)propanoic acid can be used as a ligand to prepare Co (II) based chiral coordination polymers . These polymers have catalytic activity towards aldol reaction .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The outcomes of this application are not detailed in the source .
6. Skin-Lightening and Anti-Aging in Cosmetics
Summary of the Application
2-(4-Hydroxyphenoxy)propanoic Acid is a component in a cosmetic formulation including fatty acids, which has skin-lightening properties . It is also used in another cosmetic formulation, which gives rise to the reduction of signs of skin aging, wrinkles and UV damaged skin when applied topically .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The outcomes of this application are not detailed in the source .
Future Directions
R-2-(4-Hydroxyphenoxy)propionic acid (R-HPPA) is a key chiral intermediate for phenoxypropionic acid herbicide synthesis . In the future, to improve the production of R-HPPA, the cultivation conditions in solid-state fermentation (SSF) could be investigated . It can also be used as a ligand to prepare triorganotin (IV) complexes of biological importance .
properties
IUPAC Name |
2-(4-hydroxyphenoxy)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6,10H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIHDXGKQHFBNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201027025 | |
Record name | 2-(4-Hydroxyphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201027025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxyphenoxy)propanoic acid | |
CAS RN |
67648-61-7 | |
Record name | 2-(4-Hydroxyphenoxy)propionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67648-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 2-(4-hydroxyphenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067648617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 67648-61-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522955 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-Hydroxyphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201027025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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